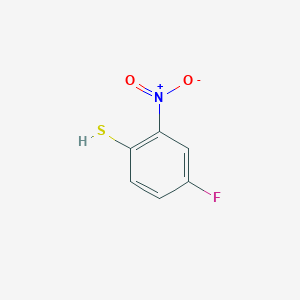

8-Fluoro-2-methylquinolin-3-amine

Overview

Description

Synthesis Analysis

Quinolines, including 8-Fluoro-2-methylquinolin-3-amine, are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The synthesis of 2-methylquinoline, a derivative of quinoline, has been reported using a modified Doebner–von Miller reaction protocol .

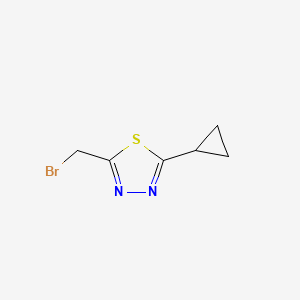

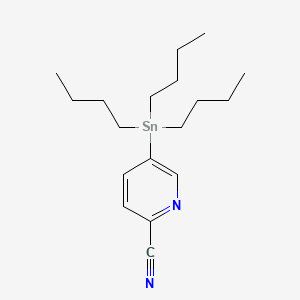

Molecular Structure Analysis

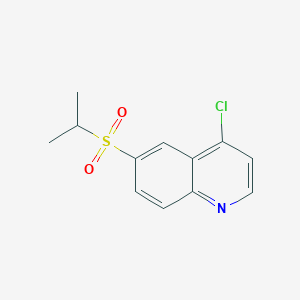

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H9FN2.ClH/c1-6-9(12)5-7-3-2-4-8(11)10(7)13-6;/h2-5H,12H2,1H3;1H .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Derivatives : A procedure based on directed ortho-lithiation reactions was developed for synthesizing 8-fluoro-3,4-dihydroisoquinoline. This compound served as a key intermediate for further chemical transformations, including fluorine–amine exchange to yield 8-amino-3,4-dihydroisoquinolines and the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives are considered potential building blocks for central nervous system drug candidates (Hargitai et al., 2018).

Antibacterial Properties

Antibacterial Activity of 8-Nitrofluoroquinolone Derivatives : Research into the antibacterial properties of 8-nitrofluoroquinolone derivatives showed significant activity against both gram-positive and gram-negative bacterial strains. Notably, specific derivatives displayed promising activity against S. aureus, highlighting the potential of fluoroquinolone compounds in antibacterial applications (Al-Hiari et al., 2007).

Catalysis and Organic Synthesis

Palladium-Catalyzed C-H Fluorination : The palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives with nucleophilic fluoride was reported, illustrating the use of AgF as the fluoride source. This reaction is notable for its scope and mechanism, offering a pathway for the synthesis of fluorinated organic compounds (McMurtrey et al., 2012).

Pharmacological Studies

Design of Potent and Selective Inhibitors : The balance of steric and electronic effects through fluorination was explored in the design of selective inhibitors for phenylethanolamine N-methyltransferase (PNMT). This research highlights the strategic use of fluorination to enhance selectivity and potency in pharmacological agents (Grunewald et al., 2006).

Antifungal Activity

Synthesis and Evaluation of Antimycotic Agents : Secondary amines containing 2-chloroquinoline demonstrated potential antifungal activity, particularly against Aspergillus niger and Aspergillus flavus. This research underscores the utility of fluoroquinoline derivatives in developing new antimycotic agents (Kumar et al., 2011).

Safety and Hazards

8-Fluoro-2-methylquinolin-3-amine is harmful if swallowed, causes skin irritation, and causes serious eye irritation.

Future Directions

The future directions of research on 8-Fluoro-2-methylquinolin-3-amine and other quinoline derivatives are vast. There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

Mechanism of Action

The mode of action of these compounds often involves interaction with cellular targets, leading to changes in cellular processes. For example, some quinoline derivatives are known to inhibit enzymes, disrupt protein synthesis, or interfere with DNA replication .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can greatly influence their bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific variables can affect its pharmacokinetics .

The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Similarly, the presence of other substances can affect the compound’s metabolism and excretion .

properties

IUPAC Name |

8-fluoro-2-methylquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-9(12)5-7-3-2-4-8(11)10(7)13-6/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARKJQHRKMYCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=C(C2=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B1444694.png)

![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)